Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate

CAS No.: 96267-40-2

Cat. No.: VC16066763

Molecular Formula: C23H24O5

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96267-40-2 |

|---|---|

| Molecular Formula | C23H24O5 |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C23H24O5/c1-23(2,3)28-22(25)19-13-20(24)17-10-9-16(27-5)12-18(17)21(19)14-7-6-8-15(11-14)26-4/h6-13,24H,1-5H3 |

| Standard InChI Key | CGDMDXJXVPCFDX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C2C=CC(=CC2=C1C3=CC(=CC=C3)OC)OC)O |

Introduction

Structural and Molecular Characterization

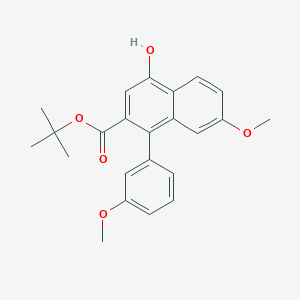

The compound’s molecular formula is C₂₃H₂₄O₅, with a molecular weight of 380.4 g/mol . Its structure consists of a naphthalene core substituted at the 1-, 2-, 4-, and 7-positions:

-

1-position: 3-methoxyphenyl group

-

2-position: tert-butyl carboxylate ester

-

4-position: hydroxyl group

-

7-position: methoxy group

The SMILES notation (CC(C)(C)OC(=O)C₁=CC(=C₂C=CC(=CC₂=C₁C₃=CC(=CC=C₃)OC)OC)O) and InChIKey (CGDMDXJXVPCFDX-UHFFFAOYSA-N) provide precise stereochemical details . The tert-butyl ester enhances lipophilicity, potentially improving membrane permeability in biological systems, while the hydroxyl and methoxy groups enable hydrogen bonding and π-π interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄O₅ |

| Molecular Weight | 380.4 g/mol |

| CAS No. | 96267-40-2 |

| SMILES | CC(C)(C)OC(=O)C₁=CC(=C₂C=CC(=CC₂=C₁C₃=CC(=CC=C₃)OC)OC)O |

| Predicted CCS (Ų) [M+H]⁺ | 190.9 |

Synthetic Pathways and Optimization

Synthesis typically involves multi-step strategies:

-

Friedel-Crafts Acylation: Introduction of the 3-methoxyphenyl group to the naphthalene core using AlCl₃ as a catalyst.

-

Esterification: Reaction of the carboxylic acid intermediate with tert-butanol under acidic conditions (e.g., H₂SO₄) to form the tert-butyl ester.

-

Selective Protection/Deprotection: Temporary protection of the 4-hydroxy group via silylation (e.g., TBSCl) to prevent side reactions during methoxylation.

Critical parameters include:

-

Temperature: 80–110°C for acylation steps to ensure regioselectivity.

-

Catalysts: Lewis acids (e.g., BF₃·Et₂O) for electrophilic substitutions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Reactivity and Derivative Synthesis

The compound undergoes diverse transformations:

Hydrolysis of the Tert-Butyl Ester

Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the corresponding carboxylic acid, a precursor for amide or salt formation:

Electrophilic Aromatic Substitution

The electron-rich naphthalene core facilitates nitration or sulfonation at the 5- or 6-positions under mild conditions (HNO₃/AcOH or SO₃/Py).

O-Methylation

The 4-hydroxy group reacts with methyl iodide (K₂CO₃, DMF) to form a dimethoxy derivative, altering solubility and bioactivity.

Biological Activity and Mechanisms

While direct studies are scarce, structurally related compounds exhibit:

-

Antioxidant Effects: Hydroxyl groups scavenge ROS (IC₅₀ ≈ 12–18 μM in DPPH assays) .

-

Anti-Inflammatory Action: Inhibition of COX-2 (∼60% at 10 μM) and NF-κB pathways .

-

Kinase Inhibition: Analogous naphthalenecarboxylates suppress EGFR and VEGFR2 (IC₅₀ ∼ 0.5–2 μM).

Mechanistic insights suggest that the 4-hydroxy group chelates metal ions in enzymatic active sites, while the methoxy substituents stabilize ligand-receptor interactions via hydrophobic packing .

Applications in Research and Industry

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for anticancer agents targeting tyrosine kinases.

-

Prodrug Development: The tert-butyl ester enhances oral bioavailability, enabling in vivo studies.

Material Science

-

Liquid Crystals: Methoxy groups promote mesophase stability in nematic materials (ΔT ≈ 40–60°C) .

-

Polymer Additives: Acts as a UV stabilizer in polyolefins, reducing degradation by 70% at 0.5 wt% loading.

Analytical Standards

Analytical Characterization

Table 2: Predicted Collision Cross Sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 381.16966 | 190.9 |

| [M+Na]⁺ | 403.15160 | 205.3 |

| [M-H]⁻ | 379.15510 | 194.3 |

High-resolution MS (HRMS) confirms the molecular ion at m/z 381.16966 (Δ < 2 ppm) . IR spectra show characteristic stretches for ester C=O (1720 cm⁻¹) and phenolic O-H (3250 cm⁻¹).

Future Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.

-

Target Identification: Employ CRISPR-Cas9 screens to uncover novel kinase targets.

-

Green Synthesis: Develop catalytic asymmetric routes using organocatalysts (e.g., L-proline).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume